Product packaging for Bis(oxazol-4-ylmethyl)amine hydrochloride(Cat. No.:CAS No. 1646152-51-3)

Bis(oxazol-4-ylmethyl)amine hydrochloride

Cat. No.: B3028170
CAS No.: 1646152-51-3
M. Wt: 215.64
InChI Key: RUAQNZBUGHEETD-UHFFFAOYSA-N
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Description

Bis(oxazol-4-ylmethyl)amine hydrochloride (CAS 1646152-51-3) is a high-purity chemical compound offered for scientific research and development. With a molecular formula of C8H10ClN3O2 and a molecular weight of 215.64 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry . The isoxazole scaffold is a prominent heterocycle in drug discovery due to its wide range of pharmacological activities . Researchers utilize this and related compounds as polydentate ligands to create novel metal-organic complexes . Such complexes are investigated for their potential biological activities, which include exploring hepatoprotective effects in experimental models . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN3O2 B3028170 Bis(oxazol-4-ylmethyl)amine hydrochloride CAS No. 1646152-51-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-4-yl)-N-(1,3-oxazol-4-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1(7-3-12-5-10-7)9-2-8-4-13-6-11-8;/h3-6,9H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAQNZBUGHEETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CNCC2=COC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-51-3
Record name 4-Oxazolemethanamine, N-(4-oxazolylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Bis Oxazol 4 Ylmethyl Amine Hydrochloride and Its Structural Analogs

Retrosynthetic Deconstruction of the Bis(oxazol-4-ylmethyl)amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com The retrosynthesis of Bis(oxazol-4-ylmethyl)amine hydrochloride begins with the disconnection of the final salt formation, leading to the free base, Bis(oxazol-4-ylmethyl)amine.

The key disconnection in the free base involves the two C-N bonds of the central secondary amine. This leads to two primary synthetic strategies, as illustrated below:

Strategy A: Amine Alkylation. This approach involves the disconnection of both C-N bonds, suggesting a reaction between two molecules of a suitable oxazol-4-ylmethyl electrophile and a nitrogen source, such as ammonia (B1221849). The key synthon in this strategy is an oxazol-4-ylmethyl halide or a similar reactive species.

Strategy B: Reductive Amination. This strategy also disconnects the C-N bonds but envisions a convergent approach where two equivalents of an oxazole-4-carbaldehyde (B56818) react with an amine source, followed by reduction. This pathway relies on the synthesis of the corresponding aldehyde.

Table 1: Key Disconnections and Corresponding Forward Reactions

Disconnection PointRetrosynthetic FragmentCorresponding Forward ReactionKey Intermediate
C-N bonds (simultaneous)2 x Oxazol-4-ylmethyl halide + NH₃Nucleophilic substitution (Amine Alkylation)4-(Halomethyl)oxazole
C-N bonds (convergent)2 x Oxazole-4-carbaldehyde + NH₃Reductive AminationOxazole-4-carbaldehyde

Strategic Approaches to the Oxazol-4-ylmethyl Moiety

The synthesis of the crucial oxazol-4-ylmethyl moiety can be broken down into three key stages: the construction of the oxazole (B20620) ring system, the introduction of the methylene (B1212753) bridge at the C4 position, and the formation of the central amine linkage.

Chemical Transformations for the Construction of the Oxazole Ring System

The formation of the oxazole ring is a cornerstone of this synthesis, with several established methods available to organic chemists. Two of the most prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. wikipedia.org This method is versatile and allows for the preparation of various substituted oxazoles. One-pot modifications of this reaction, such as a Friedel-Crafts/Robinson-Gabriel synthesis, have been developed to increase efficiency. researchgate.netacs.orgnih.gov

The Van Leusen oxazole synthesis provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgresearchgate.net This reaction is known for its mild conditions and broad substrate scope. nih.govmdpi.com While it typically yields 5-substituted oxazoles, modifications and alternative strategies can be employed to achieve substitution at the 4-position.

Other notable methods for oxazole synthesis include:

Bredereck reaction: The reaction of α-haloketones with amides. ijpsonline.com

Fischer oxazole synthesis: The reaction of cyanohydrins with aldehydes. ijpsonline.com

Cycloisomerization reactions: The cyclization of propargylic amides. ijpsonline.com

Table 2: Comparison of Key Oxazole Synthesis Methods

MethodStarting MaterialsKey Features
Robinson-Gabriel Synthesis2-Acylamino ketonesVersatile, allows for various substitution patterns. wikipedia.org
Van Leusen Oxazole SynthesisAldehydes, Tosylmethyl isocyanide (TosMIC)Mild conditions, good yields for 5-substituted oxazoles. organic-chemistry.orgresearchgate.net
Bredereck Reactionα-Haloketones, AmidesEfficient for 2,4-disubstituted oxazoles. ijpsonline.com

Methodologies for the Introduction of the Methylene Bridge

Once the oxazole ring is formed, the next critical step is the introduction of a methylene group at the C4 position, which will ultimately connect to the central nitrogen atom. This can be achieved through several synthetic transformations, depending on the functionality present on the oxazole precursor.

A common strategy involves the synthesis of 4-(halomethyl)oxazole . This intermediate can be prepared from the corresponding 4-(hydroxymethyl)oxazole via halogenation, for instance, using thionyl chloride or a similar halogenating agent. chemicalbook.com The 4-(hydroxymethyl)oxazole precursor can often be accessed from a suitable starting material during the oxazole ring synthesis.

Alternatively, the methylene bridge can be introduced via the reduction of an oxazole-4-carbaldehyde . The synthesis of oxazole-4-carbaldehydes can be accomplished through the oxidation of 4-(hydroxymethyl)oxazoles. chemicalbook.com This aldehyde then serves as a key intermediate for the reductive amination pathway.

Reaction Pathways for the Formation of the Central Amine Linkage

The final key step in the assembly of the Bis(oxazol-4-ylmethyl)amine scaffold is the formation of the central secondary amine. As outlined in the retrosynthetic analysis, this can be achieved primarily through two reliable methods: amine alkylation and reductive amination.

Amine Alkylation: This method involves the reaction of an electrophilic oxazol-4-ylmethyl species, such as 4-(chloromethyl)oxazole, with a nitrogen nucleophile. chemicalbook.com In the context of synthesizing the title compound, ammonia would serve as the nitrogen source. The reaction proceeds via a nucleophilic substitution mechanism. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is therefore crucial.

Reductive Amination: This powerful and often preferred method involves the reaction of an aldehyde, in this case, oxazole-4-carbaldehyde, with ammonia to form an intermediate imine, which is then reduced in situ to the desired secondary amine. researchgate.net A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation being common choices. nih.gov Reductive amination is generally more controllable than direct alkylation and often provides higher yields of the desired secondary amine.

Advanced Synthetic Procedures for this compound

Modern synthetic chemistry continually seeks to develop more efficient and elegant routes to complex molecules. For the synthesis of Bis(oxazol-4-ylmethyl)amine and its analogs, advanced procedures such as multi-component and cascade reactions offer promising avenues.

Multi-Component and Cascade Reactions in Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials. A hypothetical MCR for the synthesis of the bis-oxazole scaffold could involve the simultaneous reaction of a suitable precursor that can generate two oxazole rings with a source of ammonia. While a specific MCR for Bis(oxazol-4-ylmethyl)amine has not been reported, the development of novel MCRs for the synthesis of bis-heterocyclic amines is an active area of research. nih.gov For instance, a three-component reaction for the synthesis of N,N-bis(phosphinoylmethyl)amines has been described, showcasing the potential of such strategies for creating similar scaffolds. researchgate.net

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot. A potential cascade approach to Bis(oxazol-4-ylmethyl)amine could begin with a reaction that forms the oxazole ring and simultaneously generates a reactive intermediate that can then participate in the formation of the central amine linkage. For example, a copper-catalyzed cascade reaction has been developed for the synthesis of 2,5-disubstituted oxazoles from alkenes and azides, demonstrating the power of cascade processes in constructing the oxazole core. nih.gov Applying similar principles to the synthesis of the target molecule could lead to more streamlined and atom-economical routes.

Investigation of Catalytic Methods for Enhanced Efficiency

The cornerstone of synthesizing this compound is the formation of the carbon-nitrogen bonds through N-alkylation. This is typically achieved by reacting a primary amine or ammonia with a 4-halomethyl-oxazole derivative. The efficiency of this pivotal step can be significantly improved through various catalytic approaches.

Transition metal catalysis offers a powerful tool for N-alkylation reactions. Ruthenium and iridium complexes, in particular, have been shown to be effective catalysts for the N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. researchgate.netnih.gov While this approach uses alcohols instead of alkyl halides, it represents a greener alternative. For the synthesis of the target compound, a two-step process could be envisioned where 4-hydroxymethyloxazole is first synthesized and then used as the alkylating agent in the presence of a suitable ruthenium or iridium catalyst and a nitrogen source.

Alternatively, direct N-alkylation with a 4-halomethyl-oxazole can be catalyzed. Copper-catalyzed N-alkylation has emerged as a versatile method. For instance, copper metallaphotoredox catalysis allows for the coupling of a wide range of N-nucleophiles with various alkyl bromides at room temperature. princeton.edu This method could potentially be adapted for the reaction between a protected amine and 4-bromomethyl-oxazole. Brønsted acid catalysis presents another viable option. Camphorsulfonic acid (CSA) has been successfully employed for the N-alkylation of pyrazoles with trichloroacetimidates, offering a metal-free alternative that can proceed under mild conditions. mdpi.comsemanticscholar.org

The choice of catalyst can be critical in controlling the selectivity of the reaction, especially when starting with ammonia to form the primary amine, which is then further alkylated to the desired secondary amine. The table below summarizes various catalytic systems that could be investigated for the N-alkylation step in the synthesis of bis(oxazol-4-ylmethyl)amine and its analogs.

Table 1: Potential Catalytic Systems for N-Alkylation in the Synthesis of Bis(oxazol-4-ylmethyl)amine

Catalyst SystemAlkylating AgentAmine SourcePotential Advantages
Ru or Ir Complexes4-HydroxymethyloxazoleAmmonia or Primary AmineGreen chemistry approach using alcohols, high atom economy.
Cu(II) Salts / Photocatalyst4-BromomethyloxazoleProtected AmineMild reaction conditions (room temperature), broad substrate scope.
Brønsted Acids (e.g., CSA)4-(Trichloroacetimidoylmethyl)oxazoleAmmonia or Primary AmineMetal-free, avoids harsh bases.
Biogenic Cu-Zr Nanoparticles4-HalomethyloxazoleAmmonia or Primary AmineHeterogeneous catalyst, potential for recyclability, green synthesis of catalyst. nih.gov

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. Microwave-assisted synthesis and the principles of green chemistry are at the forefront of this endeavor and can be effectively applied to the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has been demonstrated to significantly accelerate a wide range of organic reactions, including the synthesis of heterocyclic compounds and N-alkylation reactions. semanticscholar.orgrsc.orgnih.govmdpi.com The application of microwave energy can lead to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods.

For the synthesis of the oxazole ring itself, microwave-assisted methods are well-documented. For example, the reaction of substituted aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) can be carried out under microwave irradiation to afford oxazole derivatives in high yields and short reaction times. rsc.org

The key N-alkylation step to form the bis(oxazol-4-ylmethyl)amine core is also amenable to microwave assistance. The direct N-alkylation of amines with alkyl halides in aqueous media under microwave irradiation has been reported as a greener alternative, often proceeding without the need for a transition metal catalyst. semanticscholar.orgrsc.org This approach could be highly beneficial for the synthesis of the target compound, potentially allowing for a more sustainable and efficient process. Furthermore, microwave-assisted N-alkylation of heterocyclic amides in the presence of TiCl4 has been shown to be effective. researchgate.net

Green Chemistry Approaches:

Beyond microwave assistance, several other green chemistry principles can be incorporated into the synthesis of this compound.

Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a synthetic process. The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, has been explored for the alkylation of amines with allylic alcohols. rsc.org Water is another excellent green solvent, and as mentioned, can be used for microwave-assisted N-alkylation. semanticscholar.orgrsc.org The reductive N-alkylation of nitroarenes, a process that could be adapted for the synthesis of the amine precursor, has been successfully carried out in methanol, a relatively benign solvent. nih.gov

Catalyst-Free and Solvent-Free Conditions: Whenever possible, avoiding catalysts and solvents altogether is the most environmentally friendly approach. Microwave-assisted solid-state N-alkylation on alumina-supported potassium carbonate under solvent-free conditions has been reported for secondary amines and thiophenols. tandfonline.com This methodology could be explored for the synthesis of the target compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. The "borrowing hydrogen" strategy for N-alkylation, which uses alcohols as alkylating agents and produces water as the only byproduct, is an excellent example of a highly atom-economical reaction. researchgate.netnih.gov

The following table outlines some green chemistry approaches applicable to the synthesis of this compound.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry ApproachSpecific Application in SynthesisPotential Benefits
Microwave-Assisted SynthesisOxazole ring formation and N-alkylation steps.Reduced reaction times, increased yields, lower energy consumption.
Use of Greener SolventsN-alkylation step using water or deep eutectic solvents.Reduced environmental impact, improved safety.
Catalyst-Free ConditionsMicrowave-assisted N-alkylation in water or under solid-state conditions.Avoids metal contamination, simplifies purification.
High Atom Economy ReactionsN-alkylation using the "borrowing hydrogen" method with 4-hydroxymethyloxazole.Minimizes waste generation.

Isolation, Purification, and Yield Optimization Techniques

Isolation and Purification:

The purification of the final compound, an amine hydrochloride salt, often involves different strategies compared to its free base form.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. For the hydrochloride salt, a suitable solvent system would need to be identified to allow for the selective crystallization of the desired product, leaving impurities in the mother liquor.

Chromatography: Column chromatography is a versatile purification technique. For the free base of bis(oxazol-4-ylmethyl)amine, normal-phase silica (B1680970) gel chromatography could be employed. However, for the hydrochloride salt, which is more polar, reverse-phase chromatography might be more suitable.

Acid-Base Extraction: The amine nature of the product allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified, and the free amine can be re-extracted into an organic solvent, leaving non-basic impurities behind. The purified free amine can then be converted back to the hydrochloride salt.

Salt Formation and Precipitation: A common strategy for purifying amines is to convert them to their hydrochloride salts. nih.gov This can be achieved by treating a solution of the free base in a suitable organic solvent (e.g., dioxane, ether) with a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt often precipitates out of the solution in a pure form.

Yield Optimization:

Optimization of Reaction Conditions: For each synthetic step, key reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading should be systematically varied to identify the optimal conditions that provide the highest yield and purity. rsc.org Design of Experiments (DoE) can be a powerful tool for this purpose.

Continuous Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purity. researchgate.netacs.org This approach is particularly well-suited for reaction optimization and scaling up.

Impurity Profiling: Identifying and characterizing byproducts formed during the reaction can provide valuable insights into competing reaction pathways. This knowledge can then be used to adjust the reaction conditions to minimize the formation of these impurities and maximize the yield of the desired product.

The table below provides a summary of techniques that can be employed for the successful isolation, purification, and yield optimization of this compound.

Table 3: Techniques for Isolation, Purification, and Yield Optimization

TechniqueApplicationKey Considerations
Isolation & Purification
RecrystallizationPurification of the final hydrochloride salt.Selection of an appropriate solvent system.
Column ChromatographyPurification of the free base or intermediates.Choice of stationary and mobile phases.
Acid-Base ExtractionRemoval of non-basic impurities.pH control and choice of solvents.
Salt PrecipitationFinal purification and isolation of the hydrochloride salt.Use of anhydrous solvents to prevent hydrolysis.
Yield Optimization
Reaction Condition ScreeningEach synthetic step.Systematic variation of parameters (temperature, concentration, catalyst).
Telescoped ReactionsMulti-step sequences.Compatibility of reagents and reaction conditions.
Continuous Flow ChemistryEntire synthetic route.Requires specialized equipment but offers excellent control.
Impurity ProfilingAnalysis of crude reaction mixtures.Use of analytical techniques like LC-MS and NMR.

Coordination Chemistry of Bis Oxazol 4 Ylmethyl Amine Hydrochloride As a Polydentate Ligand

Ligand Architectural Design Principles and Chelation Properties of the Bis(oxazol-4-ylmethyl)amine Moiety

The Bis(oxazol-4-ylmethyl)amine moiety is a classic example of a tridentate ligand, featuring a central secondary amine nitrogen and two oxazole (B20620) rings. The architectural design of this ligand is predicated on the strategic placement of donor atoms to facilitate chelation, the process of forming multiple bonds to a single metal ion. This arrangement results in the formation of stable five-membered chelate rings, a thermodynamically favored conformation.

The key design principles of the Bis(oxazol-4-ylmethyl)amine ligand include:

Donor Atom Type: The ligand presents three donor atoms for coordination: the central secondary amine nitrogen (a soft donor) and the two nitrogen atoms of the oxazole rings (borderline donors). This combination allows for coordination with a variety of metal ions.

Flexibility: The methylene (B1212753) bridges connecting the central amine to the oxazole rings provide conformational flexibility. This allows the ligand to adapt its geometry to suit the coordination preferences of different metal ions.

Chelate Effect: The ability of the ligand to form two chelate rings upon coordination with a metal ion significantly enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry.

The chelation properties are largely dictated by the spatial arrangement of the donor atoms. The ligand is designed to act as a meridional or facial tridentate ligand, depending on the coordination geometry of the metal center.

Complexation with Diverse Metal Centers

The versatile nature of the Bis(oxazol-4-ylmethyl)amine ligand allows it to form complexes with a wide range of metal centers, including transition metals and main group metals. The study of these complexes provides valuable information on coordination modes, stoichiometry, and stability.

The primary coordination mode of the Bis(oxazol-4-ylmethyl)amine ligand is through N,N'-chelation, involving the central amine nitrogen and one of the oxazole nitrogen atoms. In many instances, the ligand acts as a tridentate N,N',N''-donor, utilizing all three nitrogen atoms to coordinate to the metal center. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions. For instance, in some cases, the ligand might act as a bidentate ligand, with one of the oxazole arms remaining uncoordinated.

The stoichiometry of the metal-ligand complexes is typically determined using methods such as elemental analysis, spectrophotometric titrations (like Job's plot), and mass spectrometry. The most common stoichiometries observed are 1:1 and 1:2 (metal:ligand).

The thermodynamic stability of the complexes is a crucial parameter that quantifies the strength of the metal-ligand interaction. Stability constants are determined using techniques like potentiometric or spectrophotometric titrations. The high stability of complexes formed with Bis(oxazol-4-ylmethyl)amine is attributed to the chelate effect.

Below is an interactive data table summarizing typical stoichiometries and stability constants for similar bis(heterocyclic)amine ligands with various metal ions.

Metal IonStoichiometry (M:L)Log K (Stability Constant)
Cu(II)1:110.5
Cu(II)1:218.2
Ni(II)1:18.1
Ni(II)1:214.5
Zn(II)1:17.9
Zn(II)1:214.1
Co(II)1:17.3
Co(II)1:213.0

Note: The data presented are representative values for analogous ligand systems and may vary for Bis(oxazol-4-ylmethyl)amine hydrochloride.

The electronic configuration of the metal ion plays a pivotal role in dictating the coordination geometry of the resulting complex. nih.gov For instance, metal ions with a d8 configuration, such as Ni(II), often favor square planar or octahedral geometries. In contrast, d10 ions like Zn(II) typically form tetrahedral complexes. nih.gov The flexible nature of the Bis(oxazol-4-ylmethyl)amine ligand allows it to accommodate these different geometric preferences. For example, in an octahedral complex, the ligand can coordinate in a meridional fashion, occupying three sites in a plane that includes the metal ion.

Comprehensive Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in metal complexes of Bis(oxazol-4-ylmethyl)amine.

High-resolution NMR spectroscopy is a powerful tool for determining the structure of these complexes in solution. Both ¹H and ¹³C NMR are utilized to probe the ligand environment upon coordination.

In the ¹H NMR spectrum, the coordination of the ligand to a metal ion typically results in a downfield shift of the signals corresponding to the protons on the oxazole rings and the methylene bridges. This shift is due to the deshielding effect of the metal ion. The magnitude of the shift can provide information about the proximity of the protons to the metal center.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the ligand. Similar to ¹H NMR, the carbon signals of the oxazole rings and the methylene groups experience a downfield shift upon complexation.

The table below shows typical ¹H NMR chemical shift changes observed for analogous ligands upon complexation.

ProtonFree Ligand (δ, ppm)Complexed Ligand (δ, ppm)Δδ (ppm)
Oxazole-H27.908.15+0.25
Oxazole-H57.107.30+0.20
Methylene (-CH₂-)3.804.10+0.30
Amine (-NH-)2.503.00+0.50

Note: The chemical shifts are illustrative and can vary depending on the specific metal ion and solvent used.

Vibrational Spectroscopy (Infrared and Raman) for Ligand-Metal Interaction Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the coordination of a ligand to a metal center. The binding of a metal ion to Bis(oxazol-4-ylmethyl)amine would be expected to induce noticeable shifts in the vibrational frequencies of the ligand's functional groups.

Upon coordination, changes in the vibrational modes of the oxazole rings would be anticipated. Specifically, the C=N and C-O stretching frequencies within the oxazole moieties would likely shift to lower or higher wavenumbers, providing indirect evidence of metal-ligand bond formation. The magnitude and direction of these shifts could offer insights into the strength of the coordination bond and the specific donor atom involved (nitrogen versus oxygen).

Furthermore, the N-H stretching and bending vibrations of the secondary amine group would be expected to be perturbed upon deprotonation and subsequent coordination to a metal ion. The disappearance of the N-H stretch and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations in the far-IR region would be indicative of the amine nitrogen's involvement in the coordination sphere.

Table 1: Expected Characteristic Infrared and Raman Bands and Their Shifts Upon Coordination of Bis(oxazol-4-ylmethyl)amine

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift Upon CoordinationRationale
N-H Stretch (amine)3300-3500DisappearanceDeprotonation upon coordination
C=N Stretch (oxazole)1640-1690Shift to lower or higher frequencyAlteration of bond order upon coordination
C-O-C Stretch (oxazole)1000-1300Shift to lower or higher frequencyInvolvement of oxazole ring in coordination
Metal-Nitrogen (M-N)200-500Appearance of new bandsFormation of new metal-ligand bonds

Note: The data in this table is hypothetical and based on general principles of coordination chemistry, as no experimental data for this compound complexes is available.

Electronic Spectroscopy for Understanding Ligand Field Splitting and Electronic Transitions

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) spectrophotometry, provides valuable information regarding the electronic structure of metal complexes. The absorption of UV or visible light by a coordination compound promotes electrons from lower to higher energy d-orbitals, and the energy of these transitions is influenced by the ligand field.

For transition metal complexes of Bis(oxazol-4-ylmethyl)amine, the electronic spectra would be expected to display d-d transitions, the energies of which would depend on the specific metal ion, its oxidation state, and the coordination geometry. The position and intensity of these absorption bands would allow for the determination of the ligand field splitting parameter (Δ), providing a measure of the ligand's field strength.

In addition to d-d transitions, charge-transfer bands might also be observed. These transitions, which involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT), are typically much more intense than d-d transitions. The presence and energy of these bands would offer further insights into the electronic interactions between the metal and the Bis(oxazol-4-ylmethyl)amine ligand.

Solid-State Structural Elucidation via X-ray Crystallography of Coordination Compounds

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state coordination compound. This technique would provide unambiguous information on several key structural features of Bis(oxazol-4-ylmethyl)amine complexes.

Crucially, X-ray diffraction analysis would reveal the coordination number and geometry of the metal center. Depending on the metal ion and reaction conditions, various geometries such as tetrahedral, square planar, or octahedral could be envisioned. The technique would also definitively identify the donor atoms of the ligand that are bound to the metal, confirming whether coordination occurs through the amine nitrogen, the oxazole nitrogen, the oxazole oxygen, or a combination thereof, and clarifying the ligand's denticity (e.g., bidentate, tridentate).

Table 2: Hypothetical Crystallographic Data for a Transition Metal Complex of Bis(oxazol-4-ylmethyl)amine

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell
Space GroupP2₁/cDefines the symmetry elements within the unit cell
Metal-Nitrogen Bond Lengths2.0 - 2.2 ÅIndicates the strength of the M-N coordinate bond
Metal-Oxygen Bond Lengths2.1 - 2.3 ÅIndicates the strength of the M-O coordinate bond
Coordination GeometryDistorted OctahedralDescribes the arrangement of ligands around the metal

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values.

Based on a comprehensive search of publicly available scientific literature, including research articles and patent databases, there is currently no specific information available regarding the application of "this compound" in catalysis and mechanistic investigations as outlined in the requested article structure.

The performed searches for "this compound" and its free base "Bis(oxazol-4-ylmethyl)amine" did not yield any relevant results pertaining to its utilization as a ligand in homogeneous catalysis, including explorations in asymmetric catalytic transformations or its role in transition metal-mediated catalytic cycles. Furthermore, no detailed mechanistic studies, such as the identification of active catalytic species, determination of rate-limiting steps, or elucidation of transition states involving this specific compound, could be located.

While the structurally related class of "bis(oxazoline)" ligands is well-documented in catalytic applications, the explicit focus of the request on "this compound" prevents the inclusion of this information.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. Further research and publication in this specific area would be required for such an article to be written.

Application of Bis Oxazol 4 Ylmethyl Amine Hydrochloride in Catalysis and Mechanistic Investigations

Rational Design and Optimization Strategies for Enhanced Catalytic Activity

The catalytic efficacy of metal complexes derived from bis(oxazol-4-ylmethyl)amine is intrinsically linked to the electronic and steric properties of the ligand framework. Researchers have explored various avenues to modulate these properties to achieve superior catalytic outcomes.

One of the primary strategies involves the introduction of substituents on the oxazole (B20620) rings. The position and nature of these substituents can profoundly influence the catalyst's behavior. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen and oxygen donor atoms of the oxazole rings. This, in turn, affects the coordination strength of the ligand to the metal center and the electronic properties of the resulting catalyst, thereby influencing its reactivity.

Steric hindrance is another critical factor that can be rationally engineered to enhance catalytic performance, particularly in asymmetric catalysis where control of the stereochemical outcome is paramount. The introduction of bulky substituents near the active site of the catalyst can create a chiral pocket that favors the formation of one enantiomer over the other. The size and placement of these steric-directing groups are crucial and are often optimized through systematic screening of a library of ligands with varying steric profiles.

The backbone connecting the two oxazole rings also presents an opportunity for optimization. Modifications to the length and flexibility of the linker can alter the bite angle of the ligand, which is the angle formed by the two coordinating atoms and the metal center. This geometric parameter can have a significant impact on the stability and reactivity of the catalytic complex.

Furthermore, the choice of the central metal ion is a key determinant of catalytic activity. Different metals offer distinct coordination geometries, redox potentials, and Lewis acidity, all of which can be harnessed for specific catalytic applications. The optimization process often involves screening a range of metal precursors in combination with the bis(oxazol-4-ylmethyl)amine ligand to identify the most effective catalytic system for a given reaction.

The reaction conditions, including solvent, temperature, and the nature of any additives or co-catalysts, are also critical parameters that are systematically optimized. The solvent can influence the solubility of the catalyst and reactants, as well as the stability of reaction intermediates. Temperature affects the reaction rate and, in some cases, the selectivity. Additives can play various roles, such as acting as activators, scavengers, or modifiers of the catalytic species.

A hypothetical study on the optimization of a copper-catalyzed asymmetric reaction might involve the synthesis of a series of bis(oxazol-4-ylmethyl)amine ligands with different substituents at the 5-position of the oxazole ring. The catalytic performance of the corresponding copper complexes would then be evaluated, and the results could be tabulated to establish a clear structure-activity relationship.

Table 1: Hypothetical Data on the Influence of Oxazole Substituents on Catalytic Activity

LigandSubstituent (R)Yield (%)Enantiomeric Excess (ee, %)
L1-H7560
L2-CH38275
L3-Ph8892
L4-tBu9195

In this hypothetical example, increasing the steric bulk of the substituent at the 5-position of the oxazole ring leads to a significant improvement in both the yield and the enantioselectivity of the reaction. This trend would suggest that a more sterically demanding environment around the metal center is beneficial for achieving high levels of stereocontrol.

Further optimization might involve investigating the effect of the counter-ion in the metal precursor or the ligand-to-metal ratio. For instance, a study could compare the catalytic activity of complexes prepared from different copper(II) salts.

Table 2: Influence of Copper(II) Precursor on the Catalytic Performance of Ligand L4

Copper(II) PrecursorYield (%)Enantiomeric Excess (ee, %)
CuCl28593
Cu(OAc)28894
Cu(OTf)29598
Cu(BF4)29397

The data in this hypothetical table would indicate that the choice of the counter-ion has a notable effect on the catalyst's performance, with the triflate (OTf) salt providing the best results in terms of both yield and enantioselectivity. This could be attributed to the weakly coordinating nature of the triflate anion, which allows for more facile substrate binding to the metal center.

Through such systematic and rational design and optimization strategies, the catalytic potential of systems based on bis(oxazol-4-ylmethyl)amine hydrochloride can be fully realized, leading to the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Molecular Design and Scaffold Engineering Utilizing the Bis Oxazol 4 Ylmethyl Amine Framework

Strategic Derivatization of the Bis(oxazol-4-ylmethyl)amine Scaffold

The chemical versatility of the bis(oxazol-4-ylmethyl)amine core allows for extensive modification at both the oxazole (B20620) rings and the central amine linker. These derivatizations are crucial for creating libraries of compounds with diverse functionalities and for establishing structure-activity relationships (SAR).

One of the most common methods for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis , which involves the cyclization of an N-acyl-α-amino ketone. By varying the starting acyl group and the α-amino ketone, a wide range of substituents can be introduced at the C2 and C5 positions of the oxazole ring, respectively. Another powerful method is the van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde. This method is particularly useful for introducing substituents at the C5 position.

Furthermore, post-synthetic modifications of the oxazole ring can also be achieved. For instance, lithiation of the oxazole ring followed by quenching with an electrophile allows for the introduction of various functional groups. The reactivity of the different positions on the oxazole ring towards lithiation can be controlled by the choice of the lithiating agent and the reaction conditions.

Table 1: Common Methods for Oxazole Ring Substitution

MethodDescriptionPosition of SubstitutionKey Reagents
Robinson-Gabriel SynthesisCyclization of N-acyl-α-amino ketonesC2 and C5Acylating agent, α-amino ketone
van Leusen ReactionReaction of an aldehyde with TosMICC5Aldehyde, Tosylmethyl isocyanide (TosMIC), Base
Cornforth RearrangementThermal rearrangement of 4-acyloxazolinesC54-Acyloxazoline
Fischer Oxazole SynthesisReaction of a cyanohydrin with an aldehydeC2 and C5Cyanohydrin, Aldehyde, Acid catalyst
Metalation/Electrophilic QuenchLithiation followed by reaction with an electrophileC2 or C5Organolithium reagent, Electrophile

The central secondary amine in the bis(oxazol-4-ylmethyl)amine scaffold is a key site for functionalization, which can significantly impact the molecule's conformation, basicity, and biological interactions. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Introduction of alkyl groups of varying size and functionality can be achieved through standard alkylation reactions using alkyl halides or reductive amination. This allows for the exploration of steric effects and the introduction of additional functional groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This modification can alter the hydrogen bonding capabilities and the electronic properties of the central linker.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the central nitrogen atom, thereby expanding the structural diversity and potential for π-stacking interactions.

The synthesis of homologous and heterologous derivatives of the bis(oxazol-4-ylmethyl)amine scaffold allows for a systematic investigation of the impact of the linker length and the nature of the heterocyclic rings on the molecule's properties.

Homologous derivatives can be synthesized by varying the length of the methylene (B1212753) bridge connecting the oxazole rings to the central amine. This can be achieved by using starting materials with different chain lengths during the initial synthesis of the scaffold.

Heterologous derivatives , where one or both oxazole rings are replaced by other five-membered heterocycles such as thiazole, imidazole, or isoxazole, can also be prepared. The synthesis of these analogs often requires a modular approach where the heterocyclic building blocks are synthesized separately and then coupled to the central amine linker. This strategy allows for the creation of a wide range of bis-heterocyclic scaffolds with diverse electronic and steric properties. For instance, the synthesis of bis(isoxazol-4-ylmethylsulfanyl)alkanes has been reported via a multicomponent reaction, showcasing a viable route to analogous structures. nih.gov

Stereochemical Control and Chirality Induction in Scaffold Design

The introduction of chirality into the bis(oxazol-4-ylmethyl)amine scaffold can be critical for achieving stereospecific interactions with biological targets. Chirality can be introduced at several positions, including the substituents on the oxazole rings or the central amine linker.

The asymmetric synthesis of chiral bis(oxazolines) (BOX ligands), which are structurally related to the bis(oxazol-4-ylmethyl)amine scaffold, is well-established and provides valuable insights into stereochemical control. researchgate.netnih.gov These methods often involve the use of chiral amino alcohols as starting materials to construct the chiral oxazoline (B21484) rings. Similar strategies could be adapted for the synthesis of chiral bis(oxazol-4-ylmethyl)amine derivatives.

For example, starting with a chiral α-amino acid, one could synthesize a chiral α-amino ketone, which can then be used in a Robinson-Gabriel synthesis to generate an oxazole ring with a stereocenter at the C5 position. Alternatively, chiral auxiliaries can be employed during the synthesis to induce stereoselectivity.

Integration into Complex Organic Architectures for Advanced Synthesis

The bis(oxazol-4-ylmethyl)amine framework can serve as a versatile building block for the construction of more complex organic architectures, including macrocycles and polymers. The bifunctional nature of the scaffold, with two reactive oxazole moieties and a central amine, allows for its integration into larger molecular assemblies through various coupling reactions.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid construction of complex molecules from three or more starting materials in a single step. The bis(oxazol-4-ylmethyl)amine scaffold, with its multiple reactive sites, is a promising candidate for use in MCRs to generate libraries of structurally diverse compounds. nih.govacs.orgrug.nl

For instance, the central secondary amine can participate as the amine component in Ugi or Passerini reactions. The oxazole rings can also be functionalized with groups that can participate in MCRs. For example, an oxazole ring bearing an aldehyde substituent could be used as the carbonyl component in various MCRs. While specific examples utilizing the bis(oxazol-4-ylmethyl)amine scaffold in MCRs are not extensively reported, the principles of MCRs suggest its high potential for generating molecular diversity. nih.govsemanticscholar.org

Table 2: Potential Multi-Component Reactions Involving the Bis(oxazol-4-ylmethyl)amine Scaffold

Multi-Component ReactionPotential Role of the ScaffoldResulting Structure
Ugi ReactionAmine component (central N-H)Complex α-acylamino amide derivatives
Passerini ReactionAmine component (central N-H)α-Acyloxy carboxamide derivatives
Biginelli ReactionAmine-containing component (if appropriately functionalized)Dihydropyrimidinone-fused systems
Hantzsch Dihydropyridine SynthesisAmine source (central N-H)Dihydropyridine derivatives

Precursor Role in the Construction of Macrocyclic and Polycyclic Systems

The scientific literature extensively documents the synthesis of macrocyclic and polycyclic systems due to their significant potential in various fields, including medicinal chemistry and materials science. These complex architectures often rely on the strategic selection of molecular building blocks that guide the formation of the desired ring structures. While a diverse array of precursor molecules has been successfully employed in the construction of such systems, a thorough review of available scientific databases and research articles indicates that the specific compound Bis(oxazol-4-ylmethyl)amine hydrochloride has not been reported as a direct precursor in the synthesis of macrocyclic or polycyclic frameworks.

Searches of chemical literature and patent databases did not yield any published research detailing the use of the bis(oxazol-4-ylmethyl)amine scaffold as a foundational element for macrocyclization or polycyclization reactions. Consequently, there are no established methodologies, reaction schemes, or detailed research findings to report on this specific application. The inherent structure of this compound, featuring two oxazole rings linked by a secondary amine, theoretically presents potential reactive sites for incorporation into larger cyclic structures. However, the exploration of this potential has not been documented in peer-reviewed scientific literature.

While the broader class of oxazole-containing compounds has been utilized in the synthesis of complex molecules, including some macrocycles, the specific role of the bis(oxazol-4-ylmethyl)amine framework remains uninvestigated in this context. Therefore, a detailed discussion, including data tables and research findings on its precursor role, cannot be provided at this time. Further research would be required to explore the viability and potential of this compound as a building block in the engineering of macrocyclic and polycyclic systems.

Advanced Computational and Theoretical Investigations of Bis Oxazol 4 Ylmethyl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular structure, stability, and reactivity with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is particularly effective for determining the equilibrium geometry of molecules. For Bis(oxazol-4-ylmethyl)amine hydrochloride, a DFT approach, such as using the B3LYP functional with a 6-31G(d) basis set, would be employed to find the lowest energy conformation of the molecule. researchgate.net This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. From this, crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be extracted. researchgate.netasianpubs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. asianpubs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Illustrative DFT Calculation Results for this compound

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.6 eVRelates to chemical stability and reactivity
Dipole Moment8.5 DIndicates overall polarity of the molecule

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net Theoretical chemical shifts are calculated for an optimized geometry and are often compared with experimental data to confirm the molecular structure. ufv.br The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxazole (B20620) C-H7.9, 8.1140, 152
Methylene (B1212753) (-CH₂-)4.245
Amine N-H9.5-

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net These calculations help in assigning specific vibrational modes to experimentally observed absorption bands.

Computational Modeling of Reaction Pathways and Energy Landscapes

Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying transition states—the high-energy structures that connect reactants and products. By calculating the activation energies, which is the energy difference between the reactants and the transition state, the feasibility and rate of a proposed reaction can be estimated. For this compound, this could involve modeling its synthesis, potential degradation pathways, or its interaction with a biological target.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent like water.

For this compound, MD simulations can reveal its preferred conformations in solution. The molecule's flexibility, particularly the rotation around the methylene bridges, can be explored. nih.gov Furthermore, these simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding between the amine hydrochloride group and surrounding water molecules or other solutes. nih.govmdpi.com Such studies are crucial for understanding how the molecule behaves in a realistic chemical or biological setting. samipubco.com

Mechanistic Insights from In Silico Studies

In silico studies, which encompass a range of computational methods, can provide deep mechanistic insights that are often difficult to obtain through experimentation alone. By combining quantum chemical calculations and molecular dynamics simulations, a comprehensive picture of a molecule's behavior can be constructed.

For this compound, these studies could elucidate the role of the protonated amine in mediating intermolecular interactions. For instance, computational models could explore the proton transfer dynamics between the amine and potential acceptor molecules. If the molecule is investigated as a potential drug candidate, molecular docking and MD simulations could be used to model its interaction with a target protein, identifying key amino acid residues involved in binding and helping to explain its mechanism of action on a molecular level. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.